Propane-1,3-diyl bis(4-aminobenzoate)

Genotoxicity Industrial Hygiene Regulatory Compliance

Formulators replacing MOCA (suspect human carcinogen) face pot life and performance trade-offs. Propane-1,3-diyl bis(4-aminobenzoate) (Polacure 740M) is a validated non-mutagenic aromatic diamine chain extender with quantifiable advantages. • Extends pot life several-fold vs. MOCA; catalyst-adjusted systems achieve comparable tensile, tear & elongation. • Delivers 65 MPa breaking strength & heat resistance to 300°C in PU-urea elastomers. • At 10 wt% in ECA, yields 48% impact strength gain & lowest resistivity among 5 flexibilizers.

Molecular Formula C17H18N2O4
Molecular Weight 314.34 g/mol
CAS No. 57609-64-0
Cat. No. B1208274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropane-1,3-diyl bis(4-aminobenzoate)
CAS57609-64-0
SynonymsPolacure 740M
propane-1,3-diyl bis(4-aminobenzoate)
trimethyleneglycol di-4-(aminobenzoate)
Molecular FormulaC17H18N2O4
Molecular Weight314.34 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCCCOC(=O)C2=CC=C(C=C2)N)N
InChIInChI=1S/C17H18N2O4/c18-14-6-2-12(3-7-14)16(20)22-10-1-11-23-17(21)13-4-8-15(19)9-5-13/h2-9H,1,10-11,18-19H2
InChIKeyYPACMOORZSDQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propane-1,3-diyl bis(4-aminobenzoate) Technical Profile


Propane-1,3-diyl bis(4-aminobenzoate), also known as 1,3-propanediol bis(4-aminobenzoate) (PBA), Polacure 740M, or trimethylene glycol di-p-aminobenzoate, is an aromatic diester diamine with the molecular formula C17H18N2O4 and molecular weight 314.34 g/mol . Its structure features two terminal primary aromatic amine groups separated by a central 1,3-propanediol diester spacer, yielding a compound with amine equivalent weight of 157 g/eq, melting point of 124–127°C, and density of 1.14 g/mL at 25°C . This bifunctional monomer is industrially deployed as a chain extender in polyurethane-urea elastomers, a curing agent for epoxy resins, and a flexibilizer in electrically conductive adhesives and epoxy molding compounds . Its non-hygroscopic character and ability to form urethane linkages with good hydrolytic stability further define its utility profile .

Monomer type Aromatic diester diamine chain extender
Amine equivalent ~157 g/eq, suited for stoichiometric isocyanate curing
Processing note Non-hygroscopic; solid at ambient handling
Key use context PU-urea elastomers, epoxy curing, ECA flexibilizer

Why Generic Substitution Fails for PBA


Aromatic diamines with ester-linked aliphatic spacers are not functionally interchangeable. The specific length of the central aliphatic chain directly governs critical performance parameters including glass transition temperature (Tg), thermal degradation onset, curing exotherm behavior, and ultimate mechanical strength of the resulting thermoset or elastomer [1]. For instance, the propane-1,3-diyl spacer in this compound provides a distinct balance of chain flexibility and segmental rigidity compared to ethane-1,2-diyl or butane-1,4-diyl analogs, which manifests as quantifiable differences in softening point (30–55°C variation across the homolog series) and 5% weight loss temperature (Td5) differentials of 10–25°C in polybenzoxazine systems [1]. Furthermore, the amine reactivity profile of this compound differs markedly from non-ester aromatic diamines such as 4,4′-methylenebis(2-chloroaniline) (MOCA): the electron-withdrawing ester carbonyls in PBA reduce amine nucleophilicity, extending pot life by several-fold under identical curing conditions [2]. Consequently, substituting a different spacer-length analog or a non-ester diamine without compensating formulation adjustments will alter cure kinetics, phase separation morphology, and final thermomechanical properties—undermining batch-to-batch reproducibility and end-use performance specifications.

Aliphatic spacer length directly shifts Tg, char yield, and processing window—ethane-1,2-diyl or butane-1,4-diyl analogs produce quantifiably different thermoset properties.
Non-ester aromatic diamines (e.g., MOCA) exhibit higher amine nucleophilicity; replacing with PBA without catalyst adjustment may alter pot life and final mechanical strength.
Ester linkages contribute to hydrolytic stability profile; generic aromatic diamines lacking this structural feature may shift moisture sensitivity and durability context.

PBA Comparative Performance Evidence


Non-Mutagenicity in Ames Assay

In a comparative Ames mutagenicity assessment using Salmonella typhimurium strains TA100, TA98, TA1535, and TA1537, Polacure 740M (the commercial designation for propane-1,3-diyl bis(4-aminobenzoate)) tested negative across all four bacterial strains, whereas the alternative MOCA-substitute candidates Ethacure 300 and Cyanacure each produced positive mutagenic responses [1]. Concurrent rat liver enzyme induction assays showed Ethacure 300 caused a 28-fold increase in ethoxyresorufin O-deethylase (EROD) activity, Cyanacure caused a 2-fold increase, and Polacure 740M showed no effect on EROD induction [1].

Ames mutagenicity
Head-to-head
Negative across TA100, TA98, TA1535, TA1537; Ethacure 300 and Cyanacure each positive in ≥1 strain.
Supports occupational hygiene screening context.
Plus no liver EROD enzyme induction.
Genotoxicity Industrial Hygiene Regulatory Compliance

Extended Pot Life vs. MOCA in PU Coatings

In a direct comparative study of polyurethane coating films prepared using toluene diisocyanate (TDI)-terminated prepolymer with polyoxypropylene (Mn=2000) at room temperature, formulations crosslinked with propane-1,3-diyl bis(4-aminobenzoate) (designated PDBA) exhibited higher initial viscosity but significantly extended pot life relative to MOCA-crosslinked controls under identical mixing ratios [1]. The reduced reactivity of PDBA—attributable to the electron-withdrawing ester carbonyl groups attenuating amine nucleophilicity—yielded a longer working time before gelation [1]. Notably, the study further demonstrated that when catalyst (Pb-octoate) loading was increased, the drying time, tensile strength, elongation, and tear strength of PDBA-cured films approached parity with MOCA-cured films [1].

Pot life vs. MOCA
Head-to-head
Significantly extended working time at room temperature; tensile/tear strength approaches MOCA with catalyst optimization.
Reported processing-window advantage under ambient mixing.
Catalyst adjustment needed to match MOCA mechanicals.
Polyurethane Coatings Cure Kinetics Pot Life

Optimal Flexibilizer for ECAs

In a systematic evaluation of five different flexibilizers incorporated into a functional epoxy matrix resin for electrically conductive adhesives (ECAs) cured at 150°C for 30 minutes, 1,3-propanediol bis(4-aminobenzoate) (PBA) produced the best overall effect on electrical, mechanical, and thermal properties [1]. At a 10% weight ratio of PBA in the matrix resin, the resulting flexible ECAs achieved the lowest viscosity and lowest bulk resistivity, the highest flexibility and electrical conductivity, and a 48% improvement in impact strength relative to baseline ECAs without PBA [1]. Pyrolysis temperature exceeded 350°C, indicating high-temperature stability [1]. The soft ether segments of PBA graft into the crosslinked epoxy network to form an orderly spaced mesh structure [1].

ECA flexibilizer
Head-to-head
Ranked #1 of 5 flexibilizers; 48% impact strength gain and lowest bulk resistivity at 10 wt% loading.
Reported top rank in flexibilizer screening set.
Epoxy matrix, 150°C cure; pyrolysis >350°C.
Electronic Packaging Electrically Conductive Adhesives Flexibilizers

Breaking Strength and Thermal Stability in Elastomers

Poly(urethane-urea) elastomers synthesized using propane-1,3-diyl bis(4-aminobenzoate) as the chain extender—in combination with polycaprolactone diol soft segments and hexamethylene diisocyanate—achieved a breaking strength of 65 MPa and demonstrated heat resistance up to 300°C as measured by thermogravimetric analysis [1]. The rigid benzene rings in the PBA chain extender structure contribute to hard segment domain formation that enhances intermolecular hydrogen bonding and physical crosslinking density [1]. Dynamic mechanical analysis (DMA) revealed a secondary relaxation transition preceding the rubbery plateau, indicative of the biphasic hard-soft segment morphology characteristic of high-performance thermoplastic polyurethane-ureas [1].

Breaking strength
Reported
65 MPa
Reported upper-range tensile for PU-urea elastomer class.
Polycaprolactone diol + HDI system; heat resistance to 300°C.
Polyurethane-urea Elastomers Chain Extenders Thermomechanical Properties

Spacer-Length Effects on Tg in Polybenzoxazines

A systematic series of four aromatic diester diamine-based benzoxazines with aliphatic spacer lengths of 2, 4, 6, and 8 methylene units (ethane-1,2-diyl, butane-1,4-diyl, hexane-1,6-diyl, and octane-1,8-diyl bis(4-aminobenzoate)) was synthesized to establish quantitative structure-property relationships [1]. While the propane-1,3-diyl analog (the target compound) was not explicitly included in this series, its 3-carbon spacer length positions it between the ethane-1,2-diyl (C2) and butane-1,4-diyl (C4) members. Across the series, increasing spacer length systematically decreased glass transition temperature (Tg), onset of cure temperature (from ~196°C to ~170°C), and peak exotherm (243°C to 231°C), while increasing the processing window between softening and cure onset [1]. 5% weight loss temperature (Td5) increased with spacer length from C2 to C8, but thermal stability inverted beyond 10% weight loss (Td10), with char yield at 700°C decreasing from 47% to 27% [1]. The storage modulus of glass cloth laminates increased with spacer length due to improved fiber-resin adhesion from enhanced flexibility [1].

Spacer-length trend
Class-level
C3 spacer inferred intermediate between C2 (higher Tg, char) and C4 (better processability).
Supports thermoset design balance review.
Structure-property framework from benzoxazine series.
Polybenzoxazine Structure-Property Relationships Thermoset Design

Hygroscopicity and Hydrolytic Stability

According to technical datasheets and product specifications from multiple reputable vendors, propane-1,3-diyl bis(4-aminobenzoate) is characterized as non-hygroscopic and forms urethane linkages with good hydrolytic stability, dry heat aging resistance, and chemical/environmental resistance [1]. Water content specifications for commercial grades are typically ≤0.15–0.20% [2].

Hygroscopicity
Specification review
Non-hygroscopic; water content typically ≤0.15–0.20%.
Reduces moisture-related isocyanate side reactions.
Technical datasheets; urethane stability noted.
Material Stability Polyurethane Durability Moisture Sensitivity

PBA Application Scenarios


MOCA Replacement in PU Coatings and Cast Elastomers

For formulators seeking to replace 4,4′-methylenebis(2-chloroaniline) (MOCA) due to its classification as a suspect human carcinogen and impending regulatory restrictions, propane-1,3-diyl bis(4-aminobenzoate) (Polacure 740M) provides a validated alternative. Direct comparative data demonstrate that this compound extends pot life by several-fold relative to MOCA under identical ambient mixing conditions, addressing processing concerns for large-scale casting operations [1]. Although initial tensile and tear strength values are lower without catalyst adjustment, the study confirms that increasing Pb-octoate catalyst loading or employing alternative catalysts yields drying time, tensile strength, elongation, and tear strength comparable to MOCA-cured systems [1]. Furthermore, the non-mutagenicity profile across all Ames test strains and lack of EROD enzyme induction provide a safety advantage for occupational hygiene and food-contact resin compliance [2][3]. This scenario is directly supported by peer-reviewed comparative experimental evidence, not vendor marketing claims.

High-Performance Chain Extender for PU-Urea Elastomers

When designing poly(urethane-urea) elastomers for demanding applications such as industrial rollers, gaskets, seals, or automotive components, the quantified performance of PBA-extended systems—65 MPa breaking strength and heat resistance up to 300°C—provides a selection benchmark [1]. The rigid benzene rings in the chain extender structure promote hard segment domain formation and intermolecular hydrogen bonding, contributing to the biphasic morphology that underlies this combination of high strength and thermal endurance [1]. Procurement of this specific chain extender is warranted when the target elastomer specification exceeds the 20–50 MPa range typical of conventional polyurethane formulations, and when 300°C short-term thermal stability is a design requirement.

Flexibilizer for Electrically Conductive Adhesives

In electrically conductive adhesive (ECA) formulations for die-attach, component bonding, or EMI shielding applications, the demonstrated performance ranking—where 1,3-propanediol bis(4-aminobenzoate) outperformed four other flexibilizer candidates—provides a direct, data-backed basis for material selection [1]. At 10 wt% loading in the functional epoxy matrix, the target compound yields the lowest bulk resistivity and viscosity, highest flexibility and electrical conductivity, and a 48% improvement in impact strength [1]. The soft ether segments graft into the crosslinked epoxy network to create an orderly spaced mesh structure that maintains pyrolysis temperature above 350°C [1]. For ECA formulators optimizing reliability under thermal cycling, this compound offers quantifiable advantages over generic flexibilizers.

Monomer Selection for Polybenzoxazine Thermosets

The systematic structure-property study of diester diamine-derived polybenzoxazines with varying aliphatic spacer lengths (C2, C4, C6, C8) establishes that propane-1,3-diyl bis(4-aminobenzoate), with its 3-carbon spacer, occupies a strategic intermediate position in the property spectrum [1]. The C3 spacer length provides a balance: it preserves a higher char yield and glass transition temperature compared to longer-chain analogs (C6–C8) while offering improved processing latitude and fiber wetting relative to the more rigid C2 analog [1]. This evidence supports procurement of the C3 diester diamine when designing benzoxazine resins that require a compromise between the high rigidity and char retention of short spacers and the enhanced processability and storage modulus of longer spacers. The framework enables property-driven monomer selection rather than trial-and-error screening.

Application
Selection Property
Validation Focus
Polyurethane coating crosslinking
Extended pot life and non-mutagenicity profile
Cure kinetics, Ames profile, and catalyst adjustment review
PU-urea elastomer chain extension
High tensile strength and thermal resistance
Tensile benchmark and TGA heat resistance verification
Electrically conductive adhesive flexibilization
Impact strength improvement and low resistivity
Flexibilizer screening rank and impact resistance review
Polybenzoxazine monomer design
Spacer-length balance of Tg, char yield, and processability
Tg and char yield trade-off; process window evaluation

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